molecular formula C14H6Br2O2 B1277310 1,8-Dibromoanthraquinone CAS No. 38313-16-5

1,8-Dibromoanthraquinone

Cat. No. B1277310
CAS RN: 38313-16-5
M. Wt: 366 g/mol
InChI Key: QIFCTRBXWWHIFG-UHFFFAOYSA-N
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Description

1,8-Dibromoanthraquinone is a type of anthraquinone, which is a class of compounds obtained from natural sources and common in different organisms such as bacteria, fungi, plants, and some animals . It is used in various chemical reactions to produce a range of anthraquinone derivatives.


Synthesis Analysis

The synthesis of 1,8-Dibromoanthraquinone and related compounds involves various chemical reactions. For instance, ethynylene-bridged ferrocene-anthraquinone alternating oligomers were synthesized by a reaction of 1,1′-bis(trimethylstannylethynyl)ferrocene with 1,8-dibromoanthraquinone in the presence of a Pd(0) catalyst .


Molecular Structure Analysis

The molecular formula of 1,8-Dibromoanthraquinone is C14H6Br2O2 . It contains 26 bonds in total, including 20 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 ketones .


Chemical Reactions Analysis

Anthraquinones, including 1,8-Dibromoanthraquinone, are involved in various chemical reactions. They can be transformed into each other, and their metabolic pathways include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification .


Physical And Chemical Properties Analysis

The molecular weight of 1,8-Dibromoanthraquinone is 366.00 g/mol . It has a complexity of 350 and a topological polar surface area of 34.1 Ų . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Analysis and Toxicological Evaluation

1,8-Dibromoanthraquinone, a member of anthraquinone-derived vat dyes, has been extensively studied in toxicology and carcinogenesis. These studies are crucial in understanding the toxicological profile of such compounds, particularly in predicting carcinogenicity in other chemicals of this class. In-depth toxicological evaluations were performed, involving exposure studies in rats and mice, and comprehensive analysis of chemical-related lesions in vital organs (National Toxicology Program, 1996).

Interaction with Biological Molecules

Research on the interaction of anthraquinone derivatives, including 1,8-Dibromoanthraquinone, with biological molecules such as human serum albumin and DNA, has been conducted. These studies provide insights into the binding and oxidation behavior of such compounds, which is relevant for understanding their biological activities and stability in human systems (Sa E Melo et al., 1983; Melo et al., 1985).

Excited State Dynamics

The excited state dynamics of 1,8-Dibromoanthraquinone have been observed through picosecond laser photolysis. These studies reveal the absorption behavior of the compound and contribute to a deeper understanding of its photophysical properties. Such research is significant in the fields of photochemistry and material sciences (Hamanoue et al., 1991; Hamanoue & Nakayama, 1992).

Biosorption Characteristics

The biosorption characteristics of 1,8-Dibromoanthraquinone onto nonviable Aspergillus oryzae biomass have been studied, providing valuable insights into environmental applications, particularly for the removal of such compounds from aqueous solutions. This research is crucial in developing effective methods for environmental remediation and pollution control (Zhang et al., 2015).

Synthesis of Dyes and Drugs

1,8-Dibromoanthraquinone is also a key intermediate in the synthesis of dyes and potentially in the pharmaceutical industry. Studies have been conducted on the synthesis of various dyestuffs from similar compounds, underscoring the chemical's importance in industrial applications (Kraska & Blus, 1987; Malik et al., 2015).

Safety And Hazards

1,8-Dibromoanthraquinone may cause serious eye irritation and may be carcinogenic . It is advised to use personal protective equipment, wash exposed skin thoroughly after handling, and avoid breathing its mist, gas, or vapors .

Future Directions

1,8-Dibromoanthraquinone has been used in the synthesis of a novel type of organic–inorganic hybrid periodic mesoporous materials for the sensitive detection of Cu2+ . This indicates its potential application in the development of sensors for metal ion detection.

properties

IUPAC Name

1,8-dibromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFCTRBXWWHIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398496
Record name 1,8-dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dibromoanthraquinone

CAS RN

38313-16-5
Record name 1,8-dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
K Hamanoue, T Nakayama, M Ito - Journal of the Chemical Society …, 1991 - pubs.rsc.org
Picosecond laser photolysis of 1,8-dibromoanthraquinone in solutions at room temperature has revealed the existence of a new absorption band which is interpreted to be the …
Number of citations: 20 pubs.rsc.org
K Hamanoue, T Nakayama, S Asada… - The Journal of Physical …, 1992 - ACS Publications
We have measured the electron-transfer rate of betaine-30 and terf-butylbetaine in varioussolvents, both polar and nonpolar. We find the electron-transfer rate depends on solvation …
Number of citations: 18 pubs.acs.org
K Hamanoue, T Nakayama - Proceedings of the Indian Academy of …, 1992 - Springer
Picosecond laser photolysis of 1,8-dibromoanthraquinone (1,8-DBAQ) and 1,8-dichloroanthraquinone (1,8-DCAQ) in solutions at room temperature has revealed the existence of the …
Number of citations: 6 link.springer.com
K Kojima, W Zhang, M Kondo, M Uchikawa… - Journal of Inorganic and …, 2007 - Springer
The ethynylene-bridged ferrocene-anthraquinone system exhibits unique protonation-induced electron transfer reactions to form multi-dentate valence tautomerization states. In this …
Number of citations: 8 link.springer.com
T Nakayama, T Hamana, S Miki… - The Journal of Physical …, 1996 - ACS Publications
Picosecond laser photolysis of haloanthraquinones (XAQ; the bromo and bromochloro compounds) in toluene containing 1 M 2,5-dimethylhexa-2,4-diene (DMHD) gives rise to the …
Number of citations: 2 pubs.acs.org
K Hamanoue, T Nakayama, M Shiozaki… - The Journal of …, 1986 - pubs.aip.org
The transient absorption spectra of the title compound (1,8‐DCAQ) in solutions at room temperature have been measured by the picosecond laser photolysis, and the buildup and …
Number of citations: 29 pubs.aip.org
KP Rao, M Kondo, R Sakamoto, T Kusamoto… - Chemistry …, 2011 - journal.csj.jp
We previously reported protonation-induced double cyclization reaction of 1,4-Ar 2 Aq and 1,5-Ar 2 Aq (Ar 2 Aq: bis(arylethynyl)anthraquinone) with strong acid HX that generated the …
Number of citations: 13 www.journal.csj.jp
MR Benites, FR Fronczek, RP Hammer… - Inorganic …, 1997 - ACS Publications
A new bis(β-keto enamine) ligand (2a, ABIH 2 ) containing a 1,8-anthracenediyl bridging group has been synthesized by a four-step procedure that relies on the Pd-catalyzed cross-…
Number of citations: 20 pubs.acs.org
T Nakayama, M Ito, Y Yuhara, K Ushida, K Hamanoue - 4BEdited - academia.edu
From the measurements of phosphorescence and triplet-triplet (T'-T 1) absorption spectra of i-chloro-and A-bromoanthraquinones at 77 K, we have concluded that the lowest triplet (Tj) …
Number of citations: 5 www.academia.edu
M del Rosario Benites, FR Fronczek… - Inorganic …, 1997 - pubmed.ncbi.nlm.nih.gov
A new bis(beta-keto enamine) ligand (2a, ABIH(2)) containing a 1,8-anthracenediyl bridging group has been synthesized by a four-step procedure that relies on the Pd-catalyzed cross-…
Number of citations: 5 pubmed.ncbi.nlm.nih.gov

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